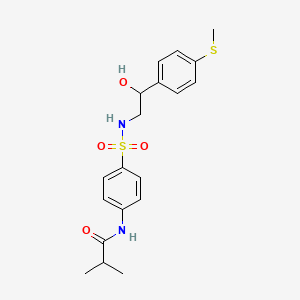

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MI-2 has been shown to inhibit the activity of certain proteins involved in cancer cell growth, making it a promising candidate for cancer treatment.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Applications

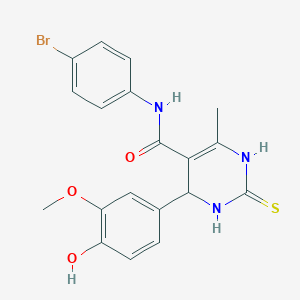

One of the primary areas of research involving similar structures to "N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide" is the synthesis of derivatives for anti-inflammatory purposes. For instance, research on the synthesis and evaluation of 1,2,4-triazole derivatives demonstrates the potential for anti-inflammatory activity. These derivatives were synthesized through a series of reactions starting from 4-hydroxyphenylacetic acid, leading to compounds showing promising anti-inflammatory properties when compared to standard drugs like Ibuprofen (Virmani & Hussain, 2014).

Photosensitive Polymer Applications

Another fascinating area of application involves the development of photosensitive materials. Research into the synthesis and photosensitivity of poly(o-hydroxyazomethine) from isophthalaldehyde and 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol) in ethyl lactate has shown that these materials can be used to create photosensitive films with good stability and fine positive images after exposure. Such materials have potential applications in the development of environmentally friendly photoresists for use in electronics and other fields requiring precise patterning (Fukukawa, Shibasaki, & Ueda, 2004).

Antiproliferative Agent Development

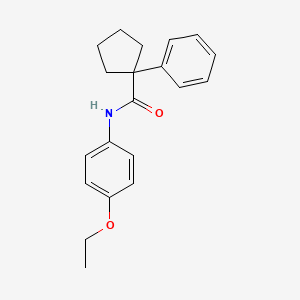

Additionally, the synthesis of new derivatives featuring structures similar to the mentioned compound has been explored for their antiproliferative properties. In particular, the synthesis of 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives has been reported, with several compounds showing significant antiproliferative activity against various cancer cell lines. This suggests the potential of such compounds in the development of novel cancer therapeutics (Pawar, Pansare, & Shinde, 2018).

Corrosion Inhibition

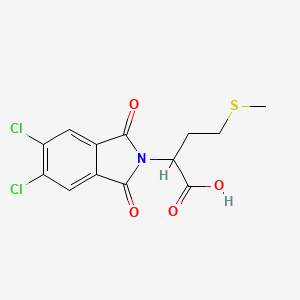

The compound and its derivatives have also found applications in the field of corrosion inhibition. Schiff bases derived from similar structures have been investigated as corrosion inhibitors in acid solutions, showing significant efficacy in reducing the corrosion rate of mild steel. This research points to the potential use of such compounds in protecting metals from corrosion, which is crucial in many industrial applications (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

Eigenschaften

IUPAC Name |

N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-13(2)19(23)21-15-6-10-17(11-7-15)27(24,25)20-12-18(22)14-4-8-16(26-3)9-5-14/h4-11,13,18,20,22H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBSEHSRJJBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2759449.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2759451.png)

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate](/img/structure/B2759455.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2759457.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2759458.png)

![(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2759460.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2759463.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B2759471.png)